molecular formula C11H12FNO2 B15258567 2-Fluoro-6-(3-methoxyazetidin-1-yl)benzaldehyde

2-Fluoro-6-(3-methoxyazetidin-1-yl)benzaldehyde

Cat. No.: B15258567
M. Wt: 209.22 g/mol
InChI Key: NHPDPGWCINUDAJ-UHFFFAOYSA-N
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Description

2-Fluoro-6-(3-methoxyazetidin-1-yl)benzaldehyde (CAS: 1861190-34-2) is a fluorinated benzaldehyde derivative featuring a 3-methoxy-substituted azetidine ring at the 6-position. The compound’s structure combines the electron-withdrawing fluorine atom and the electron-donating methoxyazetidine group, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its molecular formula is C₁₁H₁₁FNO₂, with a molecular weight of 216.21 g/mol (calculated from ). The azetidine ring, a strained four-membered nitrogen heterocycle, confers unique steric and electronic properties compared to five- or six-membered analogs, influencing reactivity and binding interactions in drug discovery contexts .

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

2-fluoro-6-(3-methoxyazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H12FNO2/c1-15-8-5-13(6-8)11-4-2-3-10(12)9(11)7-14/h2-4,7-8H,5-6H2,1H3

InChI Key

NHPDPGWCINUDAJ-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2=C(C(=CC=C2)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(3-methoxyazetidin-1-yl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 3-methoxyazetidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for 2-Fluoro-6-(3-methoxyazetidin-1-yl)benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(3-methoxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-Fluoro-6-(3-methoxyazetidin-1-yl)benzoic acid.

    Reduction: 2-Fluoro-6-(3-methoxyazetidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-(3-methoxyazetidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(3-methoxyazetidin-1-yl)benzaldehyde depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Methoxyazetidine C₁₁H₁₁FNO₂ 216.21 Strained azetidine ring; methoxy group enhances solubility and donor effects
2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzaldehyde 3-Methylthiazole C₁₁H₈FNOS 221.25 Thiazole introduces sulfur; increased polarity and potential for π-stacking
2-Fluoro-6-(hex-1-yn-1-yl)benzaldehyde Hex-1-ynyl alkyne C₁₃H₁₃FO 204.24 Alkyne group enables click chemistry; lower molecular weight
2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde 1-Methylpyrazole C₁₁H₉FN₂O 200.21 Pyrazole’s aromaticity enhances stability; potential for H-bonding
2-Fluoro-6-(4-methylphenoxy)benzonitrile 4-Methylphenoxy C₁₄H₁₀FNO 227.23 Nitrile group increases electrophilicity; phenoxy substituent adds bulk

Physicochemical Properties

  • Solubility: The methoxyazetidine group in the target compound improves aqueous solubility compared to non-polar alkyne () or thiazole () analogs.
  • Reactivity : The aldehyde group in all compounds is reactive toward nucleophiles, but electronic effects vary. For example, the electron-rich methoxyazetidine (target) may deactivate the aldehyde toward electrophilic substitution, whereas the electron-withdrawing nitrile in ’s compound enhances electrophilicity.
  • Stability : Azetidine’s ring strain may reduce thermal stability compared to five-membered heterocycles like pyrrolidine () or pyrazole ().

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